molecular formula C22H13Br3ClIN2O4 B11110871 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11110871
M. Wt: 771.4 g/mol
InChI Key: RORQVBWFWNBQHK-ORBVJSQLSA-N
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Description

2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-IODOBENZOATE is a complex organic compound characterized by multiple halogen substitutions and a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-IODOBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of bromine, chlorine, and iodine atoms through halogenation reactions. The hydrazone functional group is introduced via a condensation reaction between a hydrazine derivative and an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale halogenation and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the hydrazone group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-IODOBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The halogen atoms may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-IODOBENZOATE: Unique due to its specific halogenation pattern and hydrazone functionality.

    2,4-DIBROMO-6-({(E)-2-[2-(2-BROMOPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-IODOBENZOATE: Lacks the chlorine atom, which may affect its reactivity and applications.

    2,4-DIBROMO-6-({(E)-2-[2-(2-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-IODOBENZOATE: Lacks the bromine atom, leading to different chemical properties.

Uniqueness

The presence of multiple halogen atoms and the hydrazone group in 2,4-DIBROMO-6-({(E)-2-[2-(2-BROMO-4-CHLOROPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENYL 2-IODOBENZOATE makes it unique compared to other similar compounds

Properties

Molecular Formula

C22H13Br3ClIN2O4

Molecular Weight

771.4 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C22H13Br3ClIN2O4/c23-13-7-12(10-28-29-20(30)11-32-19-6-5-14(26)9-16(19)24)21(17(25)8-13)33-22(31)15-3-1-2-4-18(15)27/h1-10H,11H2,(H,29,30)/b28-10+

InChI Key

RORQVBWFWNBQHK-ORBVJSQLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br)I

Origin of Product

United States

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